2,2-Difluoro-2-(pyridin-4-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(pyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2 It is characterized by the presence of two fluorine atoms and a pyridinyl group attached to an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyridin-4-yl)acetic acid typically involves the reaction of fluorinated precursors with pyridine derivatives. One common method involves the reaction of fluorobenzene with difluoromethylpyridine in the presence of a base such as potassium carbonate in a solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyridin-4-yl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced analogs with different properties.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl acetic acids, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively .
Scientific Research Applications
2,2-Difluoro-2-(pyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar in structure but with a fluorosulfonyl group instead of a pyridinyl group.
2,2-Difluoro-2-(2-pyridyl)acetic acid: Similar but with the pyridinyl group in a different position.
Uniqueness
2,2-Difluoro-2-(pyridin-4-yl)acetic acid is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-4-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-1-3-10-4-2-5/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFZNJZPAMSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263178-28-4 |
Source
|
Record name | 2,2-difluoro-2-(pyridin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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